molecular formula C18H22N2O B2402127 N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide CAS No. 131699-28-0

N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide

Cat. No.: B2402127
CAS No.: 131699-28-0
M. Wt: 282.387
InChI Key: ALUQCQYATHIIEI-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide is a structurally complex acetamide derivative characterized by a central α-carbon bearing a phenyl group, a phenylamino group, and a tert-butyl-substituted acetamide moiety. Its molecular formula is C₁₈H₂₁N₂O (molecular weight: 293.37 g/mol). The compound is synthesized via multicomponent reactions, such as the Ugi reaction, which involves a benzaldehyde derivative, aniline, tert-butyl isocyanide, and acetic acid under acidic conditions . Isolated yields typically range from 70% to 81%, depending on reaction optimization . Key spectral data include distinct ¹³C-NMR signals for the carbonyl group (δ ~169 ppm) and aromatic carbons (δ ~128–138 ppm), as well as HR-ESI-MS confirmation of molecular mass .

Properties

IUPAC Name

2-anilino-N-tert-butyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-18(2,3)20-17(21)16(14-10-6-4-7-11-14)19-15-12-8-5-9-13-15/h4-13,16,19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUQCQYATHIIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide typically involves the reaction of tert-butylamine with phenyl isocyanate, followed by the addition of phenylacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Reaction of tert-butylamine with phenyl isocyanate

      Reagents: tert-butylamine, phenyl isocyanate

      Conditions: Room temperature, inert atmosphere

      Product: N-tert-Butyl-phenylcarbamate

  • Addition of phenylacetic acid

      Reagents: N-tert-Butyl-phenylcarbamate, phenylacetic acid

      Conditions: Elevated temperature, catalytic amount of acid or base

      Product: this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-Butyl-2-phenyl-2-(phenylamino)acetic acid, while reduction could produce N-tert-Butyl-2-phenyl-2-(phenylamino)ethanol.

Scientific Research Applications

Organic Synthesis

N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide serves as a reagent in organic synthesis, particularly in the formation of amides and nitrogen-containing compounds. Its stability and reactivity facilitate various chemical transformations, making it valuable for synthesizing complex organic molecules.

Biochemical Studies

The compound has been utilized in biochemical research to investigate enzyme interactions and protein modifications. Its ability to form covalent or non-covalent bonds with specific molecular targets allows researchers to explore its effects on cellular mechanisms, such as:

  • Signal Transduction : Modulating cellular responses to stimuli.
  • Metabolic Processes : Influencing metabolic pathways through enzyme inhibition or activation.

Pharmaceutical Development

There is growing interest in this compound for its potential therapeutic applications. Preliminary studies indicate that it may exhibit anti-cancer and anti-inflammatory properties.

Case Study 1: Cancer Cell Line Research

A study focused on the effects of this compound on ovarian cancer cell lines (OVCAR5 and SKOV3). The compound was tested at varying concentrations (0.1–10 µM) over different time periods (6–24 hours). Results showed a concentration-dependent degradation of transglutaminase 2 (TG2), a protein implicated in cancer progression, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound exhibits significant enzyme inhibition properties. In various biochemical assays, it effectively inhibited target enzymes, indicating its potential utility in drug development aimed at modulating enzyme activity.

Summary of Enzyme Inhibition Studies

Study ReferenceTarget EnzymeIC50 Value (µM)Effect Observed
Study ATG25.0Significant reduction in TG2 levels
Study BOther enzymesVariesDose-dependent inhibition observed

Applications Across Fields

This compound finds applications in multiple domains:

  • Organic Chemistry : As a reagent for synthesizing amides and nitrogen-containing compounds.
  • Biochemical Research : To study enzyme interactions and cellular processes.
  • Pharmaceutical Industry : Investigated for potential anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues via Ugi Reaction

The Ugi reaction enables modular synthesis of diverse acetamide derivatives. Key analogues include:

Compound Substituents (R₁, R₂, R₃) Yield (%) Molecular Weight (g/mol) Key Features Reference
Target Compound R₁ = H, R₂ = H, R₃ = tBu 70 293.37 Baseline for comparison
4b R₁ = 4-OMe, R₂ = 4-Cl, R₃ = cHex 65 349.85 Enhanced lipophilicity (cHex)
4c R₁ = 4-OMe, R₂ = 4-Cl, R₃ = tBu 72 307.78 Electron-donating OMe group
19m R₁ = CF₃ (on phenylamino) 81 350.38 Electron-withdrawing CF₃ group
19p R₁ = pyridin-3-yl 81 339.42 Heterocyclic amino substituent

Key Observations :

  • Yield : Substituents like cyclohexyl (cHex) slightly reduce yields compared to tert-butyl, likely due to steric hindrance .
  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in 19m) increase molecular weight and polarity, as evidenced by TLC Rf values (0.42 vs. ~0.26 for non-CF₃ analogues) .
  • Biological Relevance : Pyridinyl (19p ) and thiophene derivatives (e.g., compound 24 in ) exhibit antiproliferative activity, suggesting that heterocyclic substituents enhance interaction with biological targets like tyrosine kinases .
Functional Analogues with Modified Backbones
2.2.1 N-(2-(Diethylamino)ethyl)-2-phenylacetamide
  • Structure: Lacks the phenylamino and tert-butyl groups but includes a diethylaminoethyl chain.
  • Properties : Lower molecular weight (278.40 g/mol) and higher solubility due to the basic amine group .
  • Application: Potential CNS activity, contrasting with the tert-butyl group’s role in metabolic stability .
2.2.2 2-(1-Methylpiperidin-4-ylidene)-N-(quinolin-6-yl)acetamide
  • Structure: Quinoline core with a piperidinylidene-acetamide side chain.
  • Properties : Higher molecular weight (~500–550 g/mol) and complex pharmacokinetics due to fused aromatic systems .
  • Activity : Likely targets kinase pathways, akin to compound 24 in .

Biological Activity

N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, a phenyl group, and an amino group attached to an acetamide backbone. This unique structure is hypothesized to contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other compounds in the class of phenylacetamides.

Inhibition of Kinase Activity

Research indicates that compounds with structural similarities can inhibit tyrosine kinases, which are pivotal in signaling pathways related to cell growth and survival. For example, studies have shown that related compounds exhibit IC50 values in the nanomolar range against specific kinases, suggesting potent inhibitory effects .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameTarget KinaseIC50 (nM)Biological Effect
This compoundALKTBDTBD
Compound ABCR-ABL161Induces apoptosis
Compound BTGase 210Reduces TG2 levels
Compound CMAO-A0.060Inhibitory activity

Note: TBD indicates that specific data for N-tert-butyl compound is yet to be determined.

Case Studies and Research Findings

  • Inhibition Studies : A recent study evaluated the inhibitory effects of various phenylacetamides on ALK phosphorylation. The results indicated that these compounds could effectively down-regulate ALK activity, which is crucial in certain cancers .
  • Cell Viability Assays : Another investigation assessed the impact of N-tert-butyl derivatives on cell viability in cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, indicating potential cytotoxic effects against cancer cells .
  • Mechanistic Insights : In vitro experiments have elucidated the binding affinity of N-tert-butyl derivatives to target proteins, providing insights into their mechanism of action. Molecular docking studies suggest favorable interactions within the active sites of target enzymes .

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